2-Amino-5-formyl-3-methylbenzoic acid is an organic compound with the molecular formula C₉H₉NO₃ and a molecular weight of approximately 179.18 g/mol. This compound is a derivative of benzoic acid, characterized by an amino group at the 2-position, a formyl group at the 5-position, and a methyl group at the 3-position. Its unique structure allows it to participate in various
The biological activity of 2-Amino-5-formyl-3-methylbenzoic acid is primarily linked to its role as a substrate or inhibitor for enzymes involved in aromatic amino acid metabolism. The compound's amino and formyl groups can interact with enzyme active sites, influencing binding affinity and specificity. This makes it valuable for studying metabolic pathways and enzyme interactions .
The synthesis of 2-Amino-5-formyl-3-methylbenzoic acid typically involves multi-step organic reactions:
In industrial settings, similar synthetic routes are optimized for large-scale production. Techniques such as continuous flow reactors enhance reaction efficiency and yield, while purification methods like crystallization and chromatography ensure high-purity products .
2-Amino-5-formyl-3-methylbenzoic acid has diverse applications across various fields:
Compound Name | Key Differences |
---|---|
2-Amino-5-methylbenzoic acid | Lacks the formyl group at the 5-position |
2-Amino-3-methylbenzoic acid | Lacks the formyl group; amino at the 2-position |
2-Amino-5-chloro-3-methylbenzoic acid | Contains chlorine instead of a formyl group |
2-Amino-5-bromo-3-methylbenzoic acid | Contains bromine instead of a formyl group |
The uniqueness of 2-Amino-5-formyl-3-methylbenzoic acid lies in its combination of both an amino group and a formyl group on the benzoic acid ring. This dual functionality allows for a broader range of